Bupirimate

Catalog No.
S522277
CAS No.
41483-43-6
M.F
C13H24N4O3S
M. Wt
316.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bupirimate

CAS Number

41483-43-6

Product Name

Bupirimate

IUPAC Name

[5-butyl-2-(ethylamino)-6-methylpyrimidin-4-yl] N,N-dimethylsulfamate

Molecular Formula

C13H24N4O3S

Molecular Weight

316.42 g/mol

InChI

InChI=1S/C13H24N4O3S/c1-6-8-9-11-10(3)15-13(14-7-2)16-12(11)20-21(18,19)17(4)5/h6-9H2,1-5H3,(H,14,15,16)

InChI Key

DSKJPMWIHSOYEA-UHFFFAOYSA-N

SMILES

CCCCC1=C(N=C(N=C1OS(=O)(=O)N(C)C)NCC)C

Solubility

Soluble in DMSO

Synonyms

2-aminoethyl-5-butyl-4(N)-methylsulfonate-6-methylpyrimidine, bupirimate, Nimrod

Canonical SMILES

CCCCC1=C(N=C(N=C1OS(=O)(=O)N(C)C)NCC)C

Description

The exact mass of the compound Bupirimate is 316.1569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action and Fungicidal Activity

Understanding how Bupirimate works at the cellular level is crucial for developing effective fungicide resistance management strategies. Research has shown that Bupirimate disrupts fungal growth by inhibiting chitin synthesis. Chitin is a key component of the fungal cell wall, and its inhibition weakens the cell wall, leading to fungal death []. Studies continue to explore the specific mechanisms by which Bupirimate interacts with enzymes involved in chitin synthesis.

Environmental Fate and Degradation

The environmental impact of fungicides is a growing concern. Research on Bupirimate investigates its persistence in soil and water, degradation pathways, and potential effects on non-target organisms. Studies employing techniques like UPLC-MS/MS have been conducted to determine the dissipation dynamics and terminal residues of Bupirimate and its metabolites in crops like cucumber []. This information helps assess potential risks associated with Bupirimate use and develop strategies for its safe application.

Bupirimate, scientifically known as 5-butyl-2-ethylamino-6-methylpyrimidin-4-yldimethylsulphamate, is a systemic fungicide belonging to the chemical family of pyrimidine sulfamates. It is primarily used for the control of powdery mildew in various crops, including pome fruits, stone fruits, and ornamental plants such as roses. With a molecular formula of C13H24N4O3S and a molecular weight of 316.42 g/mol, Bupirimate exhibits translaminar mobility, allowing it to move within plant tissues effectively .

Bupirimate acts primarily by inhibiting fungal sporulation, a crucial step in the reproductive cycle of many powdery mildew fungi []. It achieves this by interfering with the synthesis of sterols, essential components of fungal cell membranes. This disrupts membrane integrity and essential cellular processes, ultimately leading to fungal death.

Bupirimate is classified as having low mammalian toxicity []. However, it can cause skin and eye irritation upon direct contact []. It is also important to note that some commercial formulations containing bupirimate might include additional ingredients with their own safety profiles. Always follow recommended handling procedures and wear appropriate personal protective equipment when using bupirimate-based products.

Bupirimate undergoes various chemical transformations, particularly when exposed to light and acidic conditions. It is stable in dilute alkaline solutions but readily hydrolyzes in acidic environments. Key reactions include:

  • Degradation: Bupirimate degrades rapidly under sunlight, leading to the formation of several metabolites through processes like N-dealkylation and hydroxylation.
  • Cleavage: The cleavage of the dimethylsulfamate-pyrimidine linkage generates ethirimol, another active fungicide, as a major degradation product. Minor products resulting from this reaction include isomers formed by the migration of the dimethylsulfamate moiety .

Bupirimate exhibits significant biological activity as a fungicide by inhibiting sporulation in fungi, particularly effective against Podosphaera leucotricha, the causative agent of apple powdery mildew. It operates through interference with nucleic acid synthesis, which is crucial for fungal reproduction and growth. The compound has low toxicity to mammals and is non-toxic to bees, making it suitable for agricultural use without harming beneficial insects .

The synthesis of Bupirimate involves several steps, typically starting from appropriate pyrimidine derivatives. A common method includes:

  • Reagents: Utilizing 18-crown-6 ether and potassium carbonate in water.
  • Solvent: Ethyl acetate serves as the solvent.
  • Conditions: The reaction is conducted under reflux for approximately 2 hours.
  • Yield: This method can yield Bupirimate with a high purity level .

Bupirimate is primarily used in agriculture as a fungicide for:

  • Pome Fruits: Apples and pears
  • Stone Fruits: Cherries and plums
  • Ornamental Plants: Roses and other decorative flora
  • Berries: Strawberries, raspberries, and currants
  • Cucurbits: Such as cucumbers and melons

It provides both protective and curative control against fungal diseases, enhancing crop yield and quality .

Studies on Bupirimate's interactions primarily focus on its efficacy against various fungal species and its metabolic pathways in plants. Research indicates that Bupirimate can degrade into ethirimol in plants, which retains fungicidal properties. Additionally, its low toxicity profile suggests minimal adverse interactions with non-target organisms, including beneficial insects like bees .

Bupirimate shares similarities with other fungicides within the pyrimidine sulfamate class. Below are some comparable compounds:

Compound NameChemical StructureUnique Features
Dimethirimol5-butyl-2-methylaminopyrimidineEffective against different mildew species
Ethirimol5-butyl-2-ethylamino-6-methylpyrimidin-4-olDegradation product of Bupirimate with similar activity
TebuconazoleC16H22ClN3OBroad-spectrum fungicide with different mechanism

Uniqueness of Bupirimate

Bupirimate's unique position lies in its specific effectiveness against apple powdery mildew compared to its counterparts. While other compounds may target broader fungal species, Bupirimate's targeted action makes it particularly valuable in managing specific crop diseases while maintaining low toxicity levels .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Exact Mass

316.1569

LogP

2.7 (LogP)

Appearance

Solid powder

Melting Point

50.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MCJ121RIOI

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

7.50e-07 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

41483-43-6

Wikipedia

Bupirimate

Use Classification

Agrochemicals -> Fungicides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15
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2: Cinege G, Zsámboki J, Vidal-Quadras M, Uv A, Csordás G, Honti V, Gábor E, Hegedűs Z, Varga GIB, Kovács AL, Juhász G, Williams MJ, Andó I, Kurucz É. Genes encoding cuticular proteins are components of the Nimrod gene cluster in Drosophila. Insect Biochem Mol Biol. 2017 Aug;87:45-54. doi: 10.1016/j.ibmb.2017.06.006. Epub 2017 Jun 17. PubMed PMID: 28633893.
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5: Midega J, Blight J, Lombardo F, Povelones M, Kafatos F, Christophides GK. Discovery and characterization of two Nimrod superfamily members in Anopheles gambiae. Pathog Glob Health. 2013 Dec;107(8):463-74. doi: 10.1179/204777213X13867543472674. PubMed PMID: 24428830; PubMed Central PMCID: PMC4073527.
6: Jongen MJ, Engel R, Leenheers LH. Assessment of dermal exposure of greenhouse workers to the pesticide bupirimate. J Anal Toxicol. 1992 Jan-Feb;16(1):60-2. PubMed PMID: 1322478.
7: Kurucz E, Márkus R, Zsámboki J, Folkl-Medzihradszky K, Darula Z, Vilmos P, Udvardy A, Krausz I, Lukacsovich T, Gateff E, Zettervall CJ, Hultmark D, Andó I. Nimrod, a putative phagocytosis receptor with EGF repeats in Drosophila plasmatocytes. Curr Biol. 2007 Apr 3;17(7):649-54. Epub 2007 Mar 15. PubMed PMID: 17363253.
8: Shahin SA, el-Amoodi KH. Induction of numerical chromosomal aberrations during DNA synthesis using the fungicides nimrod and rubigan-4 in root tips of Vicia faba L. Mutat Res. 1991 Nov;261(3):169-76. PubMed PMID: 1719408.
9: Haslam N. Genetic essentialism, neuroessentialism, and stigma: commentary on Dar-Nimrod and Heine (2011). Psychol Bull. 2011 Sep;137(5):819-24. doi: 10.1037/a0022386. PubMed PMID: 21859181.
10: Tudisca V, Bruni F, Scoppola E, Angelini R, Ruzicka B, Zulian L, Soper AK, Ricci MA. Neutron diffraction study of aqueous Laponite suspensions at the NIMROD diffractometer. Phys Rev E Stat Nonlin Soft Matter Phys. 2014 Sep;90(3):032301. Epub 2014 Sep 8. PubMed PMID: 25314440.
11: Bellón-Gómez D, Vela-Corcía D, Pérez-García A, Torés JA. Sensitivity of Podosphaera xanthii populations to anti-powdery-mildew fungicides in Spain. Pest Manag Sci. 2015 Oct;71(10):1407-13. doi: 10.1002/ps.3943. Epub 2014 Dec 15. PubMed PMID: 25418926.
12: Bretscher AJ, Honti V, Binggeli O, Burri O, Poidevin M, Kurucz É, Zsámboki J, Andó I, Lemaitre B. The Nimrod transmembrane receptor Eater is required for hemocyte attachment to the sessile compartment in Drosophila melanogaster. Biol Open. 2015 Feb 13;4(3):355-63. doi: 10.1242/bio.201410595. PubMed PMID: 25681394; PubMed Central PMCID: PMC4359741.
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14: McFadden JP, Kinoulty M, Rycroft RJ. Allergic contact dermatitis from the fungicide bupirimate. Contact Dermatitis. 1993 Jan;28(1):47. PubMed PMID: 8381343.
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